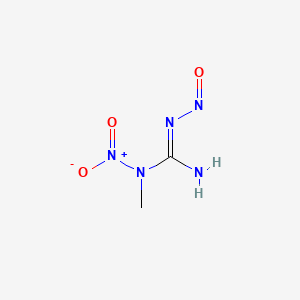

N-Methyl-N-nitro-N'-nitrosoguanidine

Description

Historical Perspectives of N-Methyl-N'-nitro-N'-nitrosoguanidine as a Research Tool

The mutagenic properties of MNNG were first discovered in the 1960s, and it has since become one of the most widely used chemical mutagens in scientific research. nih.gov Early studies focused on its potent ability to induce mutations in a variety of organisms, from bacteria to animal models. nih.gov Researchers in the mid-20th century utilized MNNG to induce tumors in laboratory animals, thereby creating models to study the progression of cancer. nih.gov These early investigations laid the groundwork for understanding the fundamental relationship between chemical exposure, DNA damage, and the onset of cancer.

The primary mechanism of MNNG's mutagenicity lies in its ability to methylate DNA, forming various DNA adducts. The most significant of these for mutagenesis is O6-methylguanine (O6-meG). nih.gov This particular adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. nih.gov This specific and predictable mutagenic signature allowed early researchers to probe the consequences of particular types of DNA damage.

Evolution of Research Paradigms on N-Methyl-N'-nitro-N'-nitrosoguanidine

The focus of MNNG research has evolved significantly over the decades. Initially, it was primarily used as a tool to induce cancer in animal models for general carcinogenesis studies. nih.gov However, as molecular biology techniques advanced, the research paradigm shifted towards a more nuanced understanding of MNNG's effects at the cellular and molecular level.

A significant area of research has been the elucidation of DNA repair pathways. The discovery that cells possess mechanisms to repair MNNG-induced DNA damage, such as the direct reversal of O6-methylguanine by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), was a major breakthrough. nih.gov This led to a deeper investigation into the various DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR), and their roles in mitigating the genotoxic effects of MNNG. nih.govnih.gov

Modern research continues to utilize MNNG to explore the intricate signaling pathways that are activated in response to DNA damage. nih.gov For instance, studies have shown that MNNG-induced DNA damage can trigger cell cycle arrest and apoptosis, and researchers are actively investigating the roles of key proteins such as ATM, CHK2, and p53 in these processes. nih.gov Furthermore, the interaction between different DNA repair pathways and their coordination in response to MNNG-induced damage remains an active area of investigation. nih.gov

Detailed research findings have provided quantitative data on the types of DNA adducts formed by MNNG and the frequency of mutations it induces.

Table 1: Relative Proportions of DNA Methylation Adducts Induced by MNNG

| DNA Adduct | Percentage of Total Adducts |

|---|---|

| N7-methylguanine (N7-MeG) | ~75% |

| O6-methylguanine (O6-meG) | Significant |

| N3-methyladenine | - |

| Methyl-phosphodiester lesions | 12-17% |

Note: The exact percentages can vary depending on experimental conditions. nih.govnih.gov

Table 2: MNNG-Induced Mutation Frequencies in a Bacterial Assay

| MNNG Concentration | Mutation Frequency (per 10^8 cells) |

|---|---|

| 0.5 µg/ml | 5- to 10-fold greater than spontaneous mutation rate |

Note: This data is from a study on E. coli and illustrates the potent mutagenicity of MNNG. nih.gov

Future Research Directions and Open Questions

Despite decades of research, several key questions regarding the biological effects of MNNG and other alkylating agents remain. These open questions represent important avenues for future research that promise to deepen our understanding of DNA damage and repair, with potential implications for cancer therapy and prevention.

One of the primary unanswered questions is how the various DNA alkylation repair pathways are coordinated within the cell. nih.gov While individual repair mechanisms like MGMT-mediated direct reversal and base excision repair are well-characterized, the interplay and regulation between these pathways in response to a complex mixture of DNA adducts generated by MNNG are not fully understood. Future research will likely focus on the signaling networks and protein-protein interactions that orchestrate a comprehensive cellular response to alkylation damage.

Another area of active inquiry is whether a specific DNA damage response pathway for alkylation exists in metazoans, similar to the adaptive response observed in bacteria. nih.gov Identifying and characterizing such a pathway could reveal novel therapeutic targets for enhancing the efficacy of alkylating chemotherapeutic agents or for protecting against the carcinogenic effects of environmental alkylating agents.

Furthermore, there is a need to develop more potent and specific inhibitors of DNA repair proteins, such as MGMT, to improve the effectiveness of alkylation-based cancer therapies. nih.gov A significant challenge in this area is to design inhibitors that can overcome tumor resistance mechanisms without causing excessive toxicity to normal tissues.

Finally, the long-term consequences of MNNG exposure, particularly at low doses, and its interaction with other environmental and genetic factors in carcinogenesis are still not fully elucidated. Future epidemiological and experimental studies are needed to better understand the risks associated with exposure to MNNG and similar compounds and to develop more effective strategies for cancer prevention.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-nitro-2-nitrosoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O3/c1-6(7(9)10)2(3)4-5-8/h1H3,(H2,3,4,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDUMMXBQMTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=NN=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C(=N/N=O)/N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180917 | |

| Record name | Guanidine, N-methyl-N-nitro-N'-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-08-8 | |

| Record name | N-Methyl-N-nitro-N′-nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26305-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N-methyl-N-nitro-N'-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-methyl-N-nitro-N'-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of N Methyl N Nitro N Nitrosoguanidine Action

DNA Alkylation Chemistry and Adduct Formation

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that exerts its effects primarily through the alkylation of DNA. aacrjournals.orgwikipedia.org The molecule acts as a monofunctional alkylating agent, meaning it introduces a single alkyl group to a target. nih.gov In aqueous solutions, particularly under basic conditions, MNNG is known to produce diazomethane (B1218177), which is a known methylating agent of DNA. aacrjournals.org The primary mechanism of action involves the transfer of a methyl group to various nucleophilic sites on the DNA bases. aacrjournals.orgwikipedia.org This process of methylation alters the chemical structure of the DNA bases, leading to mutations and cellular dysfunction. wikipedia.org

Guanine (B1146940) and Thymine (B56734) Alkylation Mechanisms

MNNG methylates DNA through an SN1-type reaction mechanism. nih.gov The primary targets for this methylation are the guanine and thymine bases within the DNA double helix. aacrjournals.org Specifically, MNNG adds a methyl group to the O^6 position of guanine and the O^4 position of thymine. aacrjournals.org These alkylation events can lead to transition mutations, where a guanine-cytosine (GC) base pair is replaced by an adenine-thymine (AT) base pair. aacrjournals.org

The alkylation of guanine predominantly occurs at the N7 and O^6 positions. While N7-methylguanine is the most abundant adduct, O^6-methylguanine is considered to be the major mutagenic and carcinogenic lesion. nih.gov The methylation of the O^6 position of guanine disrupts the normal Watson-Crick base pairing, causing it to mispair with thymine instead of cytosine during DNA replication. nih.gov

Thymine is also a target for MNNG-mediated alkylation, although to a lesser extent than guanine. The primary site of thymine alkylation is the O^4 position, leading to the formation of O^4-methylthymine. aacrjournals.org This altered base can mispair with guanine instead of adenine (B156593), contributing to the mutagenic effects of MNNG.

N-Methylated and O-Methylated Adducts

The interaction of MNNG with DNA results in the formation of a variety of N-methylated and O-methylated adducts. The most significant of these in terms of mutagenesis is O^6-methylguanine (O^6-MeG). nih.govnih.gov Other methylated adducts include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O^4-methylthymine (O^4-MeT). nih.gov

The relative abundance of these adducts can vary, but N7-methylguanine is typically the most frequent lesion, followed by N3-methyladenine and O^6-methylguanine. nih.gov Despite its lower frequency, the persistence of O^6-methylguanine is a critical factor in the mutagenicity of MNNG, as it is not always efficiently repaired by cellular DNA repair mechanisms. aacrjournals.org

Below is a table summarizing the major DNA adducts formed by N-Methyl-N'-nitro-N-nitrosoguanidine:

| Adduct Name | Abbreviation | Target Base | Site of Alkylation | Significance |

| O^6-methylguanine | O^6-MeG | Guanine | Oxygen at position 6 | Highly mutagenic and carcinogenic. nih.govnih.gov |

| N7-methylguanine | N7-MeG | Guanine | Nitrogen at position 7 | Most abundant adduct. nih.gov |

| N3-methyladenine | N3-MeA | Adenine | Nitrogen at position 3 | A significant N-methylated adduct. nih.gov |

| O^4-methylthymine | O^4-MeT | Thymine | Oxygen at position 4 | Contributes to mutagenicity. aacrjournals.org |

Formation of Intra-strand and Inter-strand Crosslinks

As a monofunctional alkylating agent, N-Methyl-N'-nitro-N-nitrosoguanidine is not known to form intra-strand or inter-strand DNA crosslinks. nih.gov Crosslinking of DNA involves the covalent linkage of two nucleotides, either on the same strand (intra-strand) or on opposite strands (inter-strand). nih.gov This type of DNA damage is typically induced by bifunctional or polyfunctional alkylating agents that possess two or more reactive groups capable of forming covalent bonds with DNA bases. davidmoore.org.uk The mechanism of MNNG involves the transfer of a single methyl group to a DNA base, and therefore it does not have the chemical capacity to form bridges between nucleotides. aacrjournals.orgwikipedia.org

Interaction with Cellular Macromolecules

The cytotoxic effects of N-Methyl-N'-nitro-N-nitrosoguanidine extend beyond DNA damage and involve interactions with other cellular macromolecules, leading to a broader disruption of cellular processes.

Inhibition of DNA Synthesis and Polymerase Activity

Exposure of mammalian cells to MNNG results in an immediate and dose-dependent inhibition of DNA synthesis. aacrjournals.org This inhibition is a direct consequence of the DNA damage caused by MNNG, as the presence of methylated bases can stall the DNA replication machinery. nih.gov MNNG treatment has been shown to delay DNA replication, with toxicity being maximal when cells are exposed during the S phase of the cell cycle. nih.gov

Effects on RNA and Protein Synthesis

In addition to its profound effects on DNA replication, N-Methyl-N'-nitro-N-nitrosoguanidine also inhibits the synthesis of RNA and proteins in mammalian cells. aacrjournals.org The inhibition of these crucial cellular processes occurs promptly after exposure to the compound. aacrjournals.org While the inhibition of DNA synthesis is the most sensitive response to MNNG, the disruption of transcription (RNA synthesis) and translation (protein synthesis) further contributes to the compound's cytotoxicity. aacrjournals.org The interaction of MNNG with proteins is a recognized aspect of its mode of action, and this can include enzymes and other proteins involved in transcription and translation. nih.gov

Reactive Intermediates and Degradation Products in Biological Systems

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is not biologically active in its original form; its mutagenic and carcinogenic effects are mediated through its decomposition into highly reactive chemical species within the cellular environment. The generation of these intermediates is influenced by intracellular conditions, particularly pH and the presence of nucleophilic molecules such as thiols.

The decomposition pathway of MNNG is critical to its mechanism of action. In acidic aqueous solutions, MNNG can produce nitrous acid, which is a known mutagen. wikipedia.org However, within the physiological pH range of biological systems, the primary activation pathway involves the interaction of MNNG with cellular thiols, such as glutathione. nih.gov This interaction is crucial for the formation of the ultimate alkylating agent. The concentration of these cellular thiols can influence the extent of DNA methylation. wikipedia.org

The reaction with thiols facilitates the release of a highly unstable and reactive electrophile, the methyldiazonium ion. psu.edu This cation is considered the principal intermediate responsible for transferring a methyl group to nucleophilic sites on cellular macromolecules, most notably DNA. psu.edu The formation of the methyldiazonium ion is a common endpoint for several methylating carcinogens. psu.edu In basic aqueous solutions, MNNG can also produce diazomethane, another potent methylating agent. wikipedia.orgnih.gov The methyldiazonium ion is the conjugate acid of diazomethane. wikipedia.org

Over time, or under certain storage conditions, MNNG can break down into several less reactive degradation products. These include N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine. nih.gov The half-life of MNNG is dependent on pH and temperature; for instance, at pH 7.0 and 37°C, its half-life is approximately 170 hours. nih.gov

The key reactive species and degradation products are summarized in the tables below.

Table 1: Reactive Intermediates of MNNG in Biological Systems

| Reactive Intermediate | Chemical Formula | Role in Biological Action |

| Methyldiazonium ion | CH₃N₂⁺ | The primary electrophilic species responsible for the methylation of DNA and other cellular macromolecules. psu.eduwikipedia.org |

| Diazomethane | CH₂N₂ | A known methylating agent formed from MNNG, particularly in basic aqueous solutions. wikipedia.orgnih.gov |

Table 2: Degradation Products of MNNG

| Degradation Product | Chemical Formula | Conditions of Formation |

| Nitrous Acid | HNO₂ | Formed in acidic solutions. wikipedia.org |

| N-methyl-N'-nitroguanidine | C₂H₅N₅O₂ | Results from decomposition, for example, at an acidic pH or during storage. nih.gov |

| N-nitroguanidine | CH₄N₄O₂ | A product of prolonged or inadequate storage. nih.gov |

| Nitrocyanamide | CN₃O₂ | A product of prolonged or inadequate storage. nih.gov |

| Guanidine | CH₅N₃ | A product of prolonged or inadequate storage. nih.gov |

N Methyl N Nitro N Nitrosoguanidine Induced Dna Damage and Repair Dynamics

Spectrum of N-Methyl-N'-nitro-N-nitrosoguanidine-Induced DNA Lesions

MNNG induces a broad spectrum of DNA lesions, primarily through the addition of methyl groups to DNA bases. nih.gov The distribution and type of these lesions are critical determinants of the subsequent cellular response.

Exposure to MNNG can lead to the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. nih.gov Comet assays have shown an accumulation of strand breaks in cells exposed to MNNG. nih.gov While MNNG can directly cause some breaks, many are generated as intermediates during the repair of other MNNG-induced lesions. nih.gov For instance, the processing of alkylated bases by the base excision repair (BER) pathway involves the creation of transient SSBs. nih.gov DSBs can arise when replication forks encounter unrepaired single-strand breaks or other lesions, leading to fork collapse. researchgate.net The formation of γH2AX foci, a marker for DSBs, increases significantly in the second cell cycle after MNNG treatment, particularly in cells deficient in the repair protein O6-methylguanine-DNA methyltransferase (MGMT). researchgate.net

The primary mode of MNNG-induced DNA damage is the methylation of nucleotide bases. nih.gov MNNG methylates DNA at several positions, with the most common adducts being 7-methylguanine (B141273) (N7-MeG) and 3-methyladenine (B1666300) (N3-MeA). nih.govacs.org It also produces O6-methylguanine (O6-MeG), a highly mutagenic lesion that can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. wikipedia.orgmdpi.com

Table 1: Major DNA Methylation Adducts Induced by MNNG

| Adduct | Approximate Percentage of Total Adducts | Primary Consequence |

|---|---|---|

| 7-methylguanine (N7-MeG) | ~67% | Relatively benign, can lead to depurination |

| 3-methyladenine (N3-MeA) | ~12% | Blocks DNA replication, cytotoxic |

| O6-methylguanine (O6-MeG) | ~7% | Miscoding lesion, leads to mutations |

The presence of O6-MeG opposite thymine creates a mismatch that is recognized by the mismatch repair (MMR) system. nih.gov This recognition, if not properly resolved, can trigger futile cycles of repair, leading to more severe DNA damage and cell death. nih.govnih.gov

Activation of DNA Damage Response Pathways

The presence of MNNG-induced DNA lesions triggers a sophisticated signaling network known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow time for repair and, if the damage is too severe, to initiate programmed cell death (apoptosis).

The primary sensors of DNA damage, the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated in response to MNNG-induced lesions. nih.govnih.gov MNNG exposure has been shown to increase the phosphorylation of ATM/ATR substrates. nih.gov ATR is often activated by replication stress, which can occur when DNA polymerase encounters MNNG-induced adducts. pnas.org ATM is typically activated by double-strand breaks, which can be a secondary consequence of MNNG damage. researchgate.net The activation of these kinases initiates a signaling cascade that coordinates cell cycle checkpoints and DNA repair. researchgate.net

The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in the response to MNNG. youtube.com MNNG treatment leads to the upregulation and phosphorylation of p53. nih.govresearchgate.net The phosphorylation of p53 stabilizes the protein and activates its function as a transcription factor. nih.gov Activated p53 can halt the cell cycle and induce the expression of genes involved in apoptosis. nih.govnih.gov The induction of p53 by MNNG has been shown to be dependent on a functional mismatch repair system, highlighting the interplay between DNA repair and damage signaling. nih.gov

DNA Repair Mechanisms Engaged by N-Methyl-N'-nitro-N-nitrosoguanidine Damage

Cells employ a variety of DNA repair pathways to counteract the damaging effects of MNNG. The specific pathway utilized depends on the type of lesion.

Direct Reversal: The highly mutagenic O6-methylguanine lesion can be directly repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein. mdpi.comoaepublish.com MGMT transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues, thereby restoring the correct DNA sequence in a single step. nih.gov

Base Excision Repair (BER): BER is the primary pathway for repairing smaller, non-helix-distorting base lesions, such as 7-methylguanine and 3-methyladenine. nih.govwikipedia.orgnih.gov This pathway is initiated by DNA glycosylases that recognize and remove the methylated base. wikipedia.org The resulting abasic site is then processed by other enzymes to restore the correct nucleotide. wikipedia.orgnih.gov

Mismatch Repair (MMR): The MMR system plays a dual role in the response to MNNG. It recognizes the O6-MeG:T mispairs that arise after DNA replication. nih.gov In addition to attempting to repair these mismatches, the MMR system is also involved in signaling the presence of damage to activate cell cycle checkpoints and apoptosis. nih.govoup.com

Nucleotide Excision Repair (NER): While primarily responsible for repairing bulky, helix-distorting lesions, some evidence suggests that NER, specifically the ABC excinuclease in E. coli, can also participate in the repair of MNNG-induced DNA damage. nih.govresearchgate.net

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are responsible for repairing the double-strand breaks that can arise as a consequence of MNNG damage, particularly during DNA replication. cellsignal.comresearchgate.net

Base Excision Repair (BER) for N-Methylated Adducts

The Base Excision Repair (BER) pathway is a primary mechanism for correcting N-methylated DNA adducts, such as N7-MeG and N3-MeA, which are major products of MNNG-induced damage. nih.govmdpi.com

The initiation of BER for N-methylated lesions is carried out by the DNA glycosylase, Alkyl-Adenine Glycosylase (AAG), also known as N-methylpurine-DNA Glycosylase (MPG). mdpi.comnih.gov AAG recognizes and excises the damaged base by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. researchgate.netplos.org Following the creation of the AP site, an AP endonuclease cleaves the phosphodiester backbone. DNA polymerase β then removes the resulting 5' deoxyribose phosphate (B84403) and inserts the correct nucleotide. researchgate.net Finally, the nick in the DNA backbone is sealed by DNA ligase, completing the repair process. researchgate.netplos.org The AAG-initiated BER pathway is crucial for mitigating the cytotoxic effects of N-methylated bases. researchgate.netplos.org

Mismatch Repair (MMR) System Activation

The Mismatch Repair (MMR) system is activated in response to MNNG-induced O6-methylguanine (O6-MeG) lesions. nih.govnyu.edu Unlike N-methylated adducts, O6-MeG can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.orgaacrjournals.org The MMR system recognizes these mismatches and initiates a repair process.

The recognition of the O6-MeG:T mismatch is primarily carried out by the MSH2-MSH6 heterodimer (part of the MutSα complex). nih.govmethyldetect.com Following recognition of the mismatch, the MutLα complex, which consists of MLH1 and PMS2, is recruited to the site. methyldetect.comnih.gov This recruitment is a critical step for the subsequent excision and resynthesis of the DNA strand containing the mismatched base. methyldetect.comwikipedia.org Studies have shown that functional MSH2 and MLH1 are essential for the cellular response to MNNG-induced damage. nih.govnih.gov

Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

A primary defense mechanism against the mutagenic effects of O6-methylguanine is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govwikipedia.org MGMT directly reverses the damage by transferring the methyl group from the O6 position of guanine to one of its own cysteine residues. aacrjournals.orgwikipedia.org This is a stoichiometric, "suicide" reaction, meaning that each molecule of MGMT can only repair one lesion and is subsequently degraded. aacrjournals.orgfrontiersin.org The ability of a cell to repair O6-MeG is therefore directly proportional to the number of available MGMT molecules. aacrjournals.org This direct reversal mechanism is highly efficient and prevents the formation of mutagenic O6-MeG:T mispairs, thus protecting the genome from mutations. aacrjournals.orgnih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Activation in DNA Repair

The presence of DNA strand breaks, which can be intermediates in the BER process or arise from other MNNG-induced damage, leads to the activation of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.govbohrium.com PARP-1 is a nuclear enzyme that recognizes and binds to DNA strand breaks. nih.gov Upon activation, PARP-1 catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins. nih.gov This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage. plos.orgnih.gov While moderate activation of PARP-1 is crucial for efficient DNA repair, excessive damage can lead to PARP-1 hyperactivation. plos.orgnih.gov This can deplete cellular stores of NAD+ and ATP, ultimately leading to a form of programmed cell death known as parthanatos. nih.govbohrium.com The activation of PARP-1 is a critical signaling event in the cellular response to MNNG-induced DNA damage, playing a dual role in both the coordination of repair and the initiation of cell death in cases of overwhelming damage. nih.gov

Data Tables

Table 1: Key Proteins in MNNG-Induced DNA Repair

| Repair Pathway | Key Protein | Function |

|---|---|---|

| Base Excision Repair (BER) | Alkyl-Adenine Glycosylase (AAG/MPG) | Recognizes and excises N-methylated bases. mdpi.comnih.gov |

| Mismatch Repair (MMR) | MSH2 | Part of the complex that recognizes O6-MeG:T mismatches. nih.govmethyldetect.com |

| Mismatch Repair (MMR) | MLH1 | A core component of the MutLα complex, essential for MMR. methyldetect.comnih.gov |

| Direct Reversal | O6-Methylguanine-DNA Methyltransferase (MGMT) | Directly removes the methyl group from O6-methylguanine. aacrjournals.orgwikipedia.org |

Table 2: Cellular Events in Response to MNNG-Induced Damage

| Cellular Event | Description | Key Proteins Involved |

|---|---|---|

| Recognition of N-Methylated Adducts | The initial step of Base Excision Repair. | AAG/MPG mdpi.com |

| Recognition of O6-MeG:T Mismatches | The initiating event for Mismatch Repair of this lesion. | MSH2-MSH6 nih.gov |

| p21 Degradation | A prerequisite for efficient Mismatch Repair activation. | MSH2, Cdt2 nih.govnyu.edu |

| Direct Reversal of O6-MeG | A direct demethylation of the damaged guanine base. | MGMT wikipedia.org |

Novel Roles of Specific DNA Repair Enzymes (e.g., MUTYH) in Response to N-Methyl-N'-nitro-N'-nitrosoguanidine

The cellular response to DNA damage induced by N-Methyl-N'-nitro-N'-nitrosoguanidine (MNNG) is a complex process involving multiple DNA repair pathways. While the canonical functions of many DNA repair enzymes in mitigating MNNG-induced lesions are well-established, recent research has uncovered novel, and at times paradoxical, roles for some of these proteins. A prime example is the base excision repair (BER) enzyme MUTYH, which, contrary to its expected protective function, potentiates the cytotoxicity of MNNG through a non-canonical mechanism.

The Paradoxical Pro-Cytotoxic Role of MUTYH

MUTYH is a DNA glycosylase traditionally known for its critical role in preventing mutations arising from oxidative damage. Specifically, it removes adenine (B156593) misincorporated opposite 8-oxo-7,8-dihydroguanine (8-oxoG), a common oxidative DNA lesion. However, studies have revealed that higher expression of MUTYH is associated with reduced cell survival following exposure to the alkylating agent MNNG. This enhanced cytotoxicity is independent of MUTYH's well-established glycosylase activity on oxidative DNA lesions.

Research using mouse embryonic fibroblasts (MEFs) has demonstrated that this MNNG-dependent cytotoxic phenotype is not associated with the generation of reactive oxygen species (ROS) nor is it dependent on the processing of O6-methylguanine adducts. nih.gov Furthermore, in vitro studies have shown that MUTYH does not possess glycosylase activity towards various methyl-DNA base adducts created by MNNG. nih.gov

The molecular basis for this unexpected role lies in MUTYH's interaction with abasic (AP) sites, which are common intermediates in the repair of MNNG-induced DNA damage. nih.gov The key findings are:

Interaction with Abasic Sites: MNNG induces the formation of various methylated bases, which are then excised by other DNA glycosylases (like AlkA), leaving behind AP sites. MUTYH has been found to bind tightly to these AP sites. nih.gov

Stimulation of APE1: Upon binding to an AP site, MUTYH stimulates the activity of apurinic/apyrimidinic endonuclease 1 (APE1), the enzyme responsible for incising the DNA backbone at AP sites. This stimulation leads to an accelerated accumulation of DNA single-strand breaks. nih.gov

Accumulation of Cytotoxic Intermediates: The rapid creation of these AP-site intermediates and subsequent strand breaks can overwhelm the downstream repair machinery. If these breaks are in close proximity on opposite DNA strands, they can lead to the formation of lethal double-strand breaks. nih.gov This accumulation of toxic DNA repair intermediates is believed to be the primary mechanism behind MUTYH-enhanced MNNG cytotoxicity. nih.gov

Research Findings on MUTYH's Novel Role in MNNG Response

The following table summarizes key research findings that elucidate the non-canonical, pro-cytotoxic function of MUTYH in the cellular response to MNNG.

| Research Finding | Experimental Model | Key Observation | Implication |

| Enhanced Cytotoxicity | Human lymphoblastoid cell lines and Mouse Embryonic Fibroblasts (MEFs) | Higher MUTYH expression correlates with significantly lower cell survival after MNNG treatment. nih.gov | MUTYH plays a role in enhancing MNNG-induced cell death, contrary to a simple protective DNA repair function. |

| Independence from Oxidative Damage Repair | Mouse Embryonic Fibroblasts (MEFs) | The cytotoxic effect of MUTYH in the presence of MNNG occurs without a detectable increase in cellular reactive oxygen species (ROS). nih.gov | MUTYH's canonical role in repairing oxidative damage is not the primary mechanism for its effect on MNNG toxicity. |

| No Glycosylase Activity on MNNG Adducts | In vitro assays with purified mouse MUTYH | MUTYH does not excise MNNG-induced methylpurine lesions from DNA. nih.gov | The enzymatic function of MUTYH as a glycosylase for methylated bases is not responsible for the observed cytotoxicity. |

| Interaction with Abasic (AP) Sites | In vitro binding assays | Recombinant mouse MUTYH binds with high affinity to AP sites opposite all four canonical DNA bases. nih.gov | MUTYH directly interacts with a key intermediate of the base excision repair pathway initiated by MNNG damage. |

| Stimulation of APE1 Activity | In vitro enzymatic assays | MUTYH enhances APE1-mediated incision of DNA at AP sites by approximately 3-fold. nih.gov | MUTYH actively promotes the creation of single-strand breaks at AP sites, accelerating a potentially toxic step in DNA repair. |

| Increased Genomic Strand Breaks | Mouse Embryonic Fibroblasts (MEFs) | Cells with wild-type MUTYH show a significant increase in genomic DNA strand breaks following MNNG treatment compared to MUTYH-deficient cells. nih.gov | The interaction of MUTYH with AP sites and APE1 leads to a tangible increase in DNA damage within the cell. |

This novel role of MUTYH highlights the intricate and sometimes counterintuitive nature of DNA damage response pathways. Instead of solely acting as a caretaker of the genome, under the specific context of MNNG-induced damage, MUTYH's interaction with repair intermediates transforms it into a factor that potentiates cytotoxicity. This finding has significant implications for understanding the cellular consequences of alkylating agent exposure and may inform therapeutic strategies that exploit the DNA repair machinery of cancer cells.

Cellular Responses and Signaling Pathways to N Methyl N Nitro N Nitrosoguanidine Exposure

Cell Cycle Regulation and Checkpoint Activation

Upon exposure to MNNG, cells activate DNA damage response (DDR) pathways to halt cell cycle progression and allow time for DNA repair. This response primarily involves the activation of cell cycle checkpoints, which are critical surveillance mechanisms that maintain genomic integrity.

MNNG exposure robustly activates the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This G2 arrest is a common response to DNA alkylating agents. The establishment of this checkpoint is often dependent on a functional mismatch repair (MMR) system. The MMR system recognizes the O6-methylguanine lesions created by MNNG, initiating a signaling cascade that leads to cell cycle arrest.

Key kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are central to the DDR and are activated in response to MNNG-induced DNA damage. These kinases phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, which in turn target effector proteins to enforce the G2/M arrest. Interestingly, the mechanism of G2 checkpoint activation by MNNG can be dose-dependent. At moderate doses, the checkpoint is reliant on both MMR and ATM. However, at high doses, MNNG can trigger G2 arrest through an ATM-independent mechanism that still relies on the ATR-Chk1 pathway.

In addition to the G2/M checkpoint, MNNG can also induce a G1-S arrest. Low concentrations of MNNG have been shown to cause an accumulation of DNA strand breaks, leading to the activation of the ATM/ATR-p38 MAPK signaling cascade, which is involved in establishing the G1 checkpoint.

Furthermore, the induction of the cyclin-dependent kinase (Cdk) inhibitor p21WAF1/CIP1 has been observed following MNNG treatment in a p53-independent manner. The upregulation of p21 is thought to be responsible for the inhibition of Cdk2 and Cdc2 kinase activities, contributing to the G2/M arrest.

| Cell Cycle Checkpoint | Key Signaling Molecules | Dependency |

| G2/M Arrest | ATM, ATR, Chk1, Chk2, p21 | Mismatch Repair (MMR) system, Dose-dependent |

| G1-S Arrest | ATM, ATR, p38 MAPK | DNA strand break accumulation |

Programmed Cell Death Pathways

When DNA damage is too severe to be repaired, cells can initiate programmed cell death (PCD) to eliminate themselves and prevent the propagation of potentially harmful mutations. MNNG is a potent inducer of several PCD pathways.

Apoptosis is a well-characterized form of PCD characterized by distinct morphological features such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. MNNG treatment has been shown to induce apoptosis in various cell types, including human prostate carcinoma cells. koreascience.kr This process can be triggered through both p53-dependent and p53-independent pathways. nih.gov

The apoptotic cascade initiated by MNNG involves the modulation of the Bcl-2 family of proteins. An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed. koreascience.kr This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3. koreascience.krnih.gov Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis. koreascience.kr

In addition to apoptosis, MNNG can induce a distinct form of programmed cell death known as Parthanatos. This pathway is initiated by the hyperactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov MNNG-induced DNA strand breaks cause excessive activation of PARP-1, which then synthesizes large amounts of poly(ADP-ribose) (PAR) polymers. nih.govnih.gov

This process leads to the depletion of cellular NAD+ and ATP, resulting in a catastrophic energy crisis. nih.govresearchgate.net The accumulation of PAR polymers also acts as a death signal, promoting the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. nih.gov In the nucleus, AIF mediates large-scale DNA fragmentation, a key feature of Parthanatos. nih.gov Unlike apoptosis, Parthanatos is a caspase-independent cell death pathway.

MNNG exposure leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules such as superoxide (B77818) radicals and hydrogen peroxide. nih.govnih.gov This increase in ROS contributes to cellular damage and initiates oxidative stress responses. The production of ROS following MNNG treatment can be biphasic, with an early phase partially dependent on NADPH oxidase and a later phase generated by mitochondria. nih.gov

Oxidative stress plays a crucial role in MNNG-induced cell death pathways. ROS can enhance DNA damage, further activating PARP-1 and contributing to Parthanatos. nih.gov There is also evidence of crosstalk between ROS production and other signaling molecules, such as an increase in intracellular calcium and the activation of c-Jun N-terminal kinase (JNK), which can amplify the cell death signal. nih.gov Antioxidants have been shown to abrogate the effects of MNNG, highlighting the importance of oxidative stress in its mechanism of action. nih.gov

| Programmed Cell Death Pathway | Key Features and Mediators |

| Apoptosis | Caspase-dependent, p53-dependent and -independent, Bax/Bcl-2 regulation, Cytochrome c release. koreascience.krnih.gov |

| Parthanatos | PARP-1 hyperactivation, NAD+/ATP depletion, AIF translocation, Caspase-independent. nih.govnih.govnih.gov |

| Oxidative Stress | Biphasic ROS production (NADPH oxidase, mitochondria), Enhanced DNA damage, JNK activation. nih.gov |

Global Gene Expression and Proteomic Profiling

To gain a comprehensive understanding of the cellular response to MNNG, researchers have employed global gene expression and proteomic profiling techniques. These approaches allow for the simultaneous analysis of thousands of genes and proteins, providing a snapshot of the cellular landscape following MNNG exposure.

Gene expression profiling studies using techniques like cDNA microarrays have identified numerous differentially expressed genes (DEGs) in cells treated with MNNG. koreascience.krnih.govkjcls.org These changes in gene expression reflect the cell's attempt to cope with the DNA damage and stress induced by the compound.

In human keratinocytes transformed by MNNG, a distinct pattern of gene expression has been observed, with the overexpression of oncogenes, cell cycle regulators, and genes involved in signal transduction. nih.gov Conversely, genes responsible for DNA repair and those that inhibit transformation and metastasis were found to be suppressed. nih.gov

In another study using TK6 cells, 14 genes were identified as being deregulated by MNNG, with these genes being associated with the MAP kinase signaling pathway. koreascience.kr A more recent study in normal stomach cells identified DEGs that may contribute to cancer development. kjcls.org At an early time point after MNNG treatment, there was an increase in the expression of genes for cytoskeleton proteins and a decrease in the expression of genes related to the PI3K-Akt signaling pathway. kjcls.org

The table below summarizes a selection of genes and pathways found to be differentially regulated in response to MNNG across different studies.

| Cell Type | Upregulated Genes/Pathways | Downregulated Genes/Pathways |

| MNNG-transformed RHEK-1 cells | Oncogenes, Cell cycle regulators, Signal transduction genes. nih.gov | DNA repair enzymes, Transformation and metastasis inhibitors. nih.gov |

| TK6 cells | G protein alpha 12, MAP kinase signaling pathway genes. koreascience.kr | Not specified |

| Normal stomach cells (early response) | Cytoskeleton protein genes. kjcls.org | PI3K-Akt signaling pathway genes. kjcls.org |

Protein Expression Profile Changes (e.g., Zinc Finger Proteins, Cytoskeletal Proteins)

Exposure to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers comprehensive and varied changes in the cellular proteome. acs.org Proteomic analyses of cells treated with MNNG have identified significant alterations in the expression levels of numerous proteins involved in a wide array of cellular functions. These functions include the regulation of transcription, metabolism, cytoskeleton organization, cell cycle, signal transduction, and transportation. researchgate.net

A study focusing on the nuclear proteome of MNNG-treated cells identified 17 distinct nuclear proteins with altered expression. acs.org These proteins are implicated in processes such as RNA processing, DNA repair, protein biosynthesis, signal transduction, and the organization of microtubules or the cytoskeleton. acs.org Among the identified proteins, heterogeneous nuclear ribonucleoprotein K (hnRNP K) and the signaling protein 14-3-3 ζ were shown to undergo different dynamic changes, highlighting the complexity of the nuclear response to MNNG-induced damage. acs.org

Treatment of human FL cells with low concentrations of MNNG resulted in significant changes in over 60 proteins. researchgate.net Further analysis led to the identification of 18 of these proteins, revealing notable alterations in the expression of several zinc finger proteins, two members of the ADAMs (a disintegrin and metalloprotease domain) family, and two integrins. researchgate.net Many of these proteins have functions that are not yet fully understood, and their connection to the cellular response against alkylating agents had not been previously reported. researchgate.net This suggests that these proteins could serve as novel biomarkers for detecting exposure to environmental carcinogens. researchgate.net

The table below summarizes key proteins identified in proteomic studies whose expression is altered following MNNG exposure.

| Protein Category | Specific Proteins/Families Identified | Associated Cellular Function | Reference |

|---|---|---|---|

| Nuclear Proteins | 14-3-3 ζ, hnRNP K | Signal transduction, RNA processing, Nucleocytoplasmic shuttling | acs.org |

| Zinc Finger Proteins | Several unidentified | DNA binding, transcriptional regulation | researchgate.net |

| Cytoskeletal Proteins | Proteins involved in microtubule/cytoskeleton organization | Cell structure, integrity, and transport | acs.org |

| ADAMs Family | Two unidentified members | Cell adhesion, cell signaling, proteolysis | researchgate.net |

| Integrins | Two unidentified members | Cell-matrix adhesion, signal transduction | researchgate.net |

Cellular Stress Response Systems

MNNG exposure activates multiple cellular stress response systems as the cell attempts to manage the induced damage. acs.orgnih.gov These responses are critical in determining the ultimate fate of the cell, which can range from survival and repair to apoptosis or senescence. Key pathways activated include those originating from the endoplasmic reticulum and the nucleolus.

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and trafficking. nih.gov The accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, triggers a highly conserved signaling pathway called the Unfolded Protein Response (UPR). nih.govmdpi.com MNNG has been identified as an agent capable of inducing ER stress, thereby activating the UPR. acs.orgresearchgate.netnih.gov The UPR aims to restore ER homeostasis by reducing the protein load and increasing the protein folding capacity of the cell. mdpi.com It consists of three main signaling branches mediated by the ER stress sensors IRE1α, PERK, and ATF6. nih.gov If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.gov

The nucleolus is a primary site of ribosome biogenesis and is increasingly recognized as a central hub for sensing and responding to cellular stress. nih.gov Perturbations that disrupt ribosome synthesis, such as those caused by DNA damage, can trigger a "nucleolar stress" response. nih.govresearchgate.net This response often involves the release of ribosomal proteins from the nucleolus into the nucleoplasm, where they can interact with and inhibit proteins like MDM2. mdpi.com This inhibition leads to the stabilization and activation of the tumor suppressor protein p53, which can then induce outcomes like cell cycle arrest or apoptosis. nih.govmdpi.com

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. mdpi.com The relationship between MNNG, nucleolar stress, and autophagy is complex. While nucleolar stress is generally considered a potential trigger for autophagy as a pro-survival mechanism, studies have shown that long-term exposure to MNNG can inhibit autophagy in the stomach tissues of rats. mdpi.commdpi.com This inhibition of autophagy by MNNG was associated with the promotion of the epithelial-mesenchymal transition (EMT) and increased cell proliferation, processes linked to cancer development. mdpi.com Conversely, the activation of autophagy was shown to reverse these MNNG-induced effects. mdpi.com This suggests that MNNG's interference with autophagy may be a key mechanism in its carcinogenic activity. mdpi.com

Genetic and Epigenetic Alterations Induced by N Methyl N Nitro N Nitrosoguanidine

Mutagenesis and Mutation Signatures

MNNG exerts its mutagenic effects primarily by methylating DNA. This action leads to a distinct pattern of mutations, which serves as a signature of exposure to this chemical. The primary lesion, O6-methylguanine, is a key driver of the specific mutational outcomes observed following MNNG treatment.

G:C to A:T Transition Mutations

The hallmark of MNNG-induced mutagenesis is the high frequency of G:C to A:T transition mutations. wikipedia.orgnih.govelsevierpure.com This specific type of mutation arises from the alkylation of guanine (B1146940) at the O6 position, forming O6-methylguanine (O6-MeG). wikipedia.orgelsevierpure.com During DNA replication, the modified O6-MeG base frequently mispairs with thymine (B56734) instead of cytosine. This mispairing is often not efficiently recognized by the cell's DNA mismatch repair system. wikipedia.org Consequently, in the subsequent round of DNA replication, the incorrectly inserted thymine pairs with adenine (B156593), permanently converting the original G:C base pair into an A:T base pair.

Research has shown this mutational signature to be highly predominant. For instance, a study on the industrial bacterium Corynebacterium glutamicum found that 94% (47 out of 50) of the mutations induced by MNNG were G:C to A:T transitions. nih.gov Similarly, in studies with bacteriophage P22, 29 out of 30 MNNG-induced mutations were identified as G:C to A:T transitions. elsevierpure.com The distribution of these mutations is not random; certain sites are more susceptible. For example, guanine residues preceded by another purine (B94841) (guanine or adenine) are often hotspots for MNNG-induced mutation. nih.gov

| Mutation Type | Number of Mutations | Percentage of Total |

|---|---|---|

| G:C to A:T Transition | 47 | 94% |

| A:T to G:C Transition | 3 | 6% |

| Transversions | 0 | 0% |

| Total | 50 | 100% |

Experimental Detection of Mutagenicity (e.g., 6-Thioguanine (B1684491) Resistance, Micronuclei)

The genotoxic potential of MNNG can be assessed through various experimental assays that detect DNA damage and mutations.

6-Thioguanine Resistance: The 6-thioguanine (6-TG) resistance assay is a widely used method to measure the frequency of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus. researchgate.netsanger.ac.uk Cells with a functional HPRT enzyme incorporate the toxic purine analog 6-TG into their DNA, leading to cell death. thermofisher.com However, if a mutation inactivates the HPRT gene, the cells can no longer process 6-TG and thus survive in its presence. sanger.ac.uk MNNG treatment increases the frequency of 6-TG resistant cells, providing a quantitative measure of its mutagenic activity. nih.gov Interestingly, the cytotoxicity of MNNG, similar to 6-TG, requires a functional mismatch repair (MMR) system, and cells with deficient MMR can exhibit resistance to MNNG. sanger.ac.uk

Micronuclei Formation: The micronucleus assay is another key method for detecting the genotoxic effects of chemical agents. Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the main nucleus of a daughter cell. oup.com The formation of micronuclei is a visual indicator of chromosomal damage or aneuploidy. MNNG has been shown to induce the formation of micronuclei in various experimental systems, including the gastro-intestinal epithelium of rats, confirming its ability to cause significant chromosomal damage. nih.govnih.gov

Genomic Instability Manifestations

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent that induces significant genomic instability through various mechanisms. Its interaction with DNA leads to the formation of adducts, primarily methylating guanine at the O6 position and thymine at the O4 position. mdpi.com This initial damage, if not properly repaired, can trigger a cascade of events leading to more severe and permanent alterations in the genome. The primary manifestations of this instability include chromosomal aberrations, DNA strand breaks, and the formation of micronuclei. These events are critical indicators of genotoxic stress and are hallmarks of the mutagenic and carcinogenic potential of MNNG. nih.gov

Chromosomal Aberrations

Exposure to MNNG results in a spectrum of structural chromosomal aberrations. These include chromatid and chromosome gaps, breaks, and exchanges, which are visible cytogenetic alterations that signify substantial DNA damage and misrepair. oup.com Research has demonstrated that the distribution of these MNNG-induced aberrations is non-random, with certain chromosome bands exhibiting a higher susceptibility to breakage. oup.com

Frequency of MNNG-Induced Chromosomal Aberrations in Human Fibroblasts

| Patient Group | Mean Aberrant Cells (%) | Mean Gaps per 100 Cells | Mean Breaks per 100 Cells | Mean Gaps + Breaks per 100 Cells |

|---|---|---|---|---|

| Sarcoma | 22.9 | 5.1 | 28.6 | 33.7 |

| Non-Hodgkin's Lymphoma (NHL) | 19.1 | 5.0 | 22.5 | 27.5 |

| Control | 23.5 | 6.1 | 33.5 | 39.6 |

The alkylation damage caused by MNNG, particularly the formation of O6-methylguanine, is a significant contributor to the induction of sister chromatid exchanges (SCEs) and chromosomal aberrations. nih.gov These aberrations arise from the cellular processing of the DNA adducts, often involving the DNA mismatch repair (MMR) system, which can lead to futile repair cycles and the generation of DNA breaks. nih.govnih.gov

DNA Strand Breaks

MNNG is a potent inducer of DNA lesions that can manifest as strand breaks. nih.govmdpi.com Various sensitive methods, including the comet assay, alkaline elution of DNA, and the DNA unwinding technique, have been employed to detect these breaks in cells exposed to MNNG. nih.gov The comet assay, in particular, has been shown to be highly sensitive in detecting MNNG-induced lesions even at low concentrations. nih.gov

Research indicates that the single-strand DNA breaks detected immediately after MNNG treatment are predominantly alkali-labile sites. mdpi.com These are not typically direct breaks in the DNA backbone but rather methylated bases, such as 3-methyladenine (B1666300), that are unstable and are converted to breaks under alkaline conditions used in certain detection assays. nih.govmdpi.com True single-strand breaks form a minor fraction of the initial damage. The formation of these breaks is a critical step that can trigger DNA damage response pathways. If the damage overwhelms the cell's repair capacity, it can lead to the more complex chromosomal aberrations discussed previously. The rejoining of MNNG-induced DNA breaks has been observed in various human and hamster cell lines, indicating active cellular repair processes. nih.gov

Micronuclei Formation

Micronuclei (MN) are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have been excluded from the main nucleus during cell division. Their formation is a hallmark of genomic instability resulting from chromosome breakage (clastogenicity) or errors in the mitotic apparatus (aneugenicity).

Studies have confirmed that MNNG induces the formation of micronuclei in vivo, as demonstrated in the mouse bone marrow micronucleus assay. nih.govoup.com This indicates that the DNA damage caused by MNNG can lead to chromosome fragments that are not properly segregated during mitosis. The micronucleus assay serves as a reliable method for measuring the genotoxic effects of chemical agents like MNNG.

Furthermore, research in human lymphoblastoid cells has shown that MNNG can modulate the genotoxic effects of other agents. In a study using TK6 cells, pretreatment with low doses of MNNG suppressed the frequency of micronucleus formation induced by subsequent γ-irradiation. mdpi.com This effect was linked to the activation of DNA mismatch repair proteins. mdpi.com However, in mismatch repair-deficient MT1 cells, the genotoxic effects of MNNG and γ-irradiation were additive, highlighting the crucial role of this repair pathway in the cellular response to MNNG-induced damage. mdpi.com

Effect of MNNG Pretreatment on γ-Irradiation-Induced Micronucleus (MN) Formation in Human Lymphoblastoid Cells

| Cell Line | DNA Mismatch Repair (MMR) Status | Effect of MNNG Pretreatment on γ-ray Induced MN Frequency |

|---|---|---|

| TK6 | Proficient | Suppressed |

| MT1 | Deficient | Additive |

N Methyl N Nitro N Nitrosoguanidine in Experimental Carcinogenesis Models

Gastric Carcinogenesis Models in Rodents

MNNG has been instrumental in developing rodent models of gastric cancer that closely mimic the histopathological progression of the human disease. These models are crucial for studying the multi-step process of gastric carcinogenesis, from initial inflammatory changes to the development of invasive adenocarcinoma.

Induction of Chronic Atrophic Gastritis

The administration of MNNG to rodents, often in their drinking water, has been shown to successfully induce chronic atrophic gastritis (CAG), a recognized precancerous lesion for gastric cancer. nih.gov In some experimental protocols, the carcinogenic effect of MNNG is enhanced by the co-administration of a high-salt diet, which is also a known risk factor for gastric cancer in humans. nih.gov The development of CAG in these models is characterized by a progressive thinning of the gastric mucosa, loss of glandular structures, and an infiltration of inflammatory cells. oup.com Studies have demonstrated that after several weeks of MNNG administration, histopathological examination reveals mild to moderate atrophy of the gastric glands. nih.gov The success rate of inducing CAG can be high, with some studies reporting a 100% success rate after 35 weeks of treatment with MNNG and saturated sodium chloride. nih.gov

Interactive Data Table: Research Findings on MNNG-Induced Chronic Atrophic Gastritis in Rodents

| Study Focus | Animal Model | Key Findings | Reference |

| Induction of CAG with IM | Rats | Successful induction of CAG with intestinal metaplasia (IM) after 35 weeks of MNNG and saturated salt administration. nih.gov | nih.gov |

| Histological Progression | Rats | Progression from superficial gastritis at 12 weeks to atrophic gastritis at 24 weeks, followed by intestinal metaplasia and atypical hyperplasia. oup.com | oup.com |

| Role of High-Salt Diet | Rats | A high-salt diet significantly increases the incidence of MNNG-induced gastric cancer. nih.gov | nih.gov |

Development of Adenocarcinoma and Histopathological Progression

Prolonged exposure to MNNG in rodent models leads to the development of gastric adenocarcinoma, often arising from the background of chronic atrophic gastritis and intestinal metaplasia. The tumors induced by MNNG are predominantly located in the pyloric region of the stomach and are often well to moderately differentiated adenocarcinomas. nih.gov Endoscopic observations in rat models have revealed the development of protruding and expansive ulcerating carcinomas by 36 weeks of MNNG administration. nih.gov

Histopathologically, the progression to adenocarcinoma follows a sequence of events. Initially, superficial gastritis is observed, which then progresses to atrophic gastritis. oup.com This is often followed by the appearance of intestinal metaplasia, where the normal gastric epithelium is replaced by intestinal-type cells, and atypical hyperplasia, characterized by abnormal cell proliferation and architecture. oup.com Ultimately, these lesions can progress to invasive adenocarcinoma, with tumor cells penetrating the submucosal layer. nih.gov While most MNNG-induced gastric tumors are early-stage lesions, some poorly differentiated adenocarcinomas with serosal invasion have also been reported. nih.gov

Interactive Data Table: Histopathological Progression of MNNG-Induced Gastric Lesions in Rats

| Time Point | Histopathological Findings | Reference |

| 12 Weeks | Superficial gastritis with a thinner mucosal layer. oup.com | oup.com |

| 24 Weeks | Atrophic gastritis with reduced gland size and number, and inflammatory cell infiltration. oup.com | oup.com |

| 36 Weeks | Atrophic gastritis, ulcers, and intestinal metaplasia with goblet cells. oup.com | oup.com |

| 48 Weeks | Atypical hyperplasia with disordered glandular structure and a high incidence of atrophic gastritis and atypical hyperplasia. oup.com | oup.com |

Colorectal Carcinogenesis Models in Rodents

MNNG has also been effectively used to induce colorectal cancer in rodent models, typically through intrarectal instillation. This method allows for the direct application of the carcinogen to the target tissue, resulting in the development of tumors that share similarities with human colorectal neoplasms. medsci.org

Induction of Sessile or Polypoid Lesions

In rodent models, the intrarectal administration of MNNG leads to the formation of various types of colorectal lesions, including both sessile and polypoid tumors. nih.gov Sessile polyps are flat, dome-shaped growths that lie flat against the mucosal lining, while polypoid lesions grow on stalks. medicalnewstoday.comnih.gov These experimentally induced tumors are valuable for studying the morphological and molecular characteristics of different types of colorectal polyps and their potential for malignant transformation. Endoscopic evaluation in these models allows for the macroscopic assessment of tumor development and inflammation over time. nih.govmedsci.org

Recapitulation of Adenoma-Carcinoma Sequence

Rodent models of MNNG-induced colorectal cancer have been shown to recapitulate the adenoma-carcinoma sequence, a key pathway in the development of human colorectal cancer. nih.gov This sequence involves the progression from benign adenomas to invasive adenocarcinomas. nih.gov Studies have demonstrated that intrarectal MNNG administration can induce both adenomas and adenocarcinomas in rats, with a high incidence of tumor formation. nih.gov The histopathological examination of these tumors reveals features consistent with the adenoma-carcinoma sequence, providing a valuable platform for investigating the molecular events that drive this progression. nih.gov

Mechanism of Tumor Induction in Animal Systems

The carcinogenic activity of MNNG is attributed to its function as a direct-acting alkylating agent. nih.gov Unlike many other chemical carcinogens, MNNG does not require metabolic activation to exert its effects. nih.gov Its primary mechanism of action involves the addition of a methyl group to DNA bases, leading to the formation of DNA adducts. wikipedia.org

Specifically, MNNG methylates the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). wikipedia.org The formation of O6-methylguanine is a particularly critical mutagenic event. During DNA replication, this altered base can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations. wikipedia.org These genetic alterations, if not repaired by the cell's DNA repair machinery, can accumulate and contribute to the initiation and promotion of cancer. wikipedia.org

Furthermore, research has suggested that the tumorigenic properties of MNNG may also be linked to the activation of specific signaling pathways. Studies have shown that MNNG can activate the Ras-MAPK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov Genetic mutations in the Ras family of oncogenes are frequently detected in MNNG-induced tumors. nih.gov This suggests that in addition to its direct DNA-damaging effects, MNNG may also promote carcinogenesis by dysregulating key cellular signaling pathways. nih.gov

Research Methodologies and Analytical Approaches for N Methyl N Nitro N Nitrosoguanidine Studies

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of MNNG-induced cellular damage in a controlled environment. These models allow for detailed analysis of cellular responses to this alkylating agent.

Mammalian Cell Lines for DNA Damage Response Studies

Mammalian cell lines are extensively used to study the DNA damage response pathways activated by MNNG. As a direct-acting alkylating agent, MNNG methylates DNA, forming adducts such as O6-methylguanine (O6MeG) and O4-methylthymine, which can lead to transition mutations if not repaired. wikipedia.org The cellular response to this damage is complex, involving cell cycle arrest, DNA repair mechanisms, and potentially apoptosis or programmed necrosis. nih.gov

Researchers utilize various cell lines to investigate these processes. For instance, studies using STAT1-proficient and -deficient cell lines have shown that STAT1 is required for the repair of DNA double-strand breaks and subsequent cell survival following MNNG exposure. nih.gov In the absence of STAT1, cells exhibit more pronounced DNA damage, sustained cell cycle arrest at the G2/M phase, and ultimately cell death. nih.gov Other studies have focused on the role of specific DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT) and MUTYH, in mitigating MNNG's cytotoxic effects. nih.gov Techniques like the alkaline comet assay and analysis of γH2AX focus formation are employed to quantify DNA damage in these cell lines. spandidos-publications.com

Table 1: Selected Mammalian Cell Lines in MNNG Research

| Cell Line | Organism | Research Focus | Key Findings |

|---|---|---|---|

| Human Fibroblasts | Human | Cytoprotection against MNNG-induced DNA damage and apoptosis | Ginsenoside Rg3 was shown to reduce the extent of MNNG-induced DNA damage. spandidos-publications.com |

| MG-63, U-2OS | Human | Genotoxicity of other compounds, with MNNG as a positive control | MNNG is used to induce DNA damage to test the protective or therapeutic effects of other agents. spandidos-publications.com |

| STAT1-proficient and -deficient cells | Mouse | Role of STAT1 in DNA damage response | STAT1 is crucial for repairing DNA double-strand breaks and promoting cell survival after MNNG treatment. nih.gov |

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of MNNG, particularly its carcinogenic properties, in a whole-organism context. These models allow for the investigation of tumor development over time, mimicking aspects of human cancer progression. nih.gov

Rodent Models (Rats, Mice) for Carcinogenesis Research

MNNG is a well-established carcinogen in various animal models, including mice, rats, hamsters, and dogs, where it induces tumors at multiple sites. nih.gov Rodent models are particularly valuable due to their physiological similarities to humans, relatively short lifespan, and the availability of genetically engineered strains. mdpi.comnih.gov MNNG's ability to act as a complete carcinogen, capable of initiating, promoting, and progressing tumor development, makes it a powerful tool in cancer research. nih.gov It has a predominantly local carcinogenic effect and can induce tumors even with a single application. nih.gov

Genetically modified mice, such as those heterozygous for the Trp53 tumor suppressor gene (Trp53+/-), are used in short-term carcinogenicity studies. plos.org These models can be more susceptible to carcinogens and develop tumors more rapidly than their wild-type counterparts, accelerating research into cancer mechanisms and prevention. plos.org

Application in Studies of Specific Organ Carcinogenesis (e.g., Stomach, Colon)

MNNG has been instrumental in developing models for specific types of cancer, most notably gastrointestinal cancers.

Stomach Cancer: Oral administration of MNNG to rats and other animals reliably induces tumors in the upper gastrointestinal tract, including squamous-cell carcinomas of the forestomach and adenocarcinomas of the glandular stomach. nih.govnih.gov These models are used to study the multistage process of gastric carcinogenesis and to test potential chemopreventive agents.

Colon Cancer: Intrarectal instillation of MNNG is a common method for inducing colorectal tumors in rodents. mdpi.comnih.govoup.com This technique allows for targeted delivery of the carcinogen to the distal colon and rectum, areas where human colorectal cancer frequently occurs. mdpi.comoup.com Studies using this model in F344 rats have shown a high incidence of colon tumors, including both adenomas and adenocarcinomas. nih.govoup.com These models are crucial for understanding the adenoma-carcinoma sequence and for evaluating the efficacy of new therapeutic strategies. nih.govmdpi.com Endoscopic evaluation in live mice allows for the longitudinal study of tumor development without the need for serial euthanasia. nih.gov

Table 2: MNNG Application in Rodent Carcinogenesis Models

| Animal Model | Application Route | Target Organ(s) | Resulting Tumors |

|---|---|---|---|

| Rats, Hamsters, Dogs | Oral Administration | Esophagus, Stomach, Intestines | Papillomas, Squamous-cell carcinomas, Adenocarcinomas. nih.gov |

| F344 Rats | Intrarectal Instillation | Colon, Rectum | Adenomas, Adenocarcinomas. mdpi.comnih.govoup.com |

| C57BL/6 Mice | Intrarectal Instillation | Rectum | Tumors and inflammation. nih.gov |

Advanced Molecular and Cellular Techniques

A variety of advanced techniques are employed to elucidate the intricate molecular and cellular responses to MNNG. These methods provide a deeper understanding of the mechanisms of DNA damage, repair, and cell fate decisions.

Analysis of DNA Damage and Repair: Techniques to directly measure DNA lesions include liquid chromatography-mass spectrometry (LC-MS/MS), which can identify and quantify specific methyl-base adducts formed by MNNG. nih.gov The consequences of this damage, such as DNA strand breaks, are often assessed using alkaline gel electrophoresis or the comet assay. nih.govnih.gov

Genotoxicity Assessment: The induction of chromosomal aberrations and micronuclei in bone marrow cells of treated animals provides evidence of MNNG's clastogenic activity in vivo. nih.gov Sister chromatid exchanges are another sensitive indicator of genetic damage. nih.gov

Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful tool for analyzing the distribution of cells throughout the cell cycle, revealing the cell cycle arrest (e.g., at G2/M) induced by MNNG. nih.gov It can also be used to quantify apoptotic cells.

Protein Analysis: Western blotting is used to examine changes in the expression and activation of key proteins involved in the DNA damage response pathway. This includes the phosphorylation of proteins like histone H2AX, CHK2, and p53, which are critical signaling events following DNA damage. nih.gov

Gene Editing and Expression: Modern techniques like CRISPR-Cas9 genome editing allow researchers to precisely modify genes to study their specific roles in the response to MNNG. RNA interference can be used to silence genes and observe the resulting cellular phenotype when challenged with MNNG. uq.edu.au

These sophisticated approaches, combined with traditional cellular and animal models, provide a comprehensive framework for investigating the multifaceted biological effects of N-Methyl-N'-nitro-N-nitrosoguanidine.

Gene Expression Profiling (e.g., RNA Sequencing, RT-PCR)

Gene expression profiling is a fundamental approach to understanding the cellular response to MNNG. Techniques such as RNA sequencing (RNA-Seq) and reverse transcription-polymerase chain reaction (RT-PCR) are pivotal in identifying and quantifying changes in messenger RNA (mRNA) levels, providing insights into the transcriptional regulation of genes following MNNG exposure.

Studies utilizing cDNA microarray technology have demonstrated unique patterns of gene expression in human keratinocyte cell lines transformed by MNNG. nih.gov For instance, in MNNG-transformed cells, there is an overexpression of oncogenes and cell cycle regulators, while genes responsible for DNA repair and those that inhibit transformation and metastasis are suppressed. nih.gov In contrast, cells treated with arsenic, another carcinogen, showed an overexpression of multiple DNA repair proteins. nih.gov

Specific genes are known to be affected by MNNG treatment. For example, the expression of the DNA polymerase zeta (Polζ) subunit REV3L is activated in human cells upon MNNG treatment. nih.gov While MNNG treatment does not significantly alter the mRNA levels of the mismatch repair (MMR) proteins MSH2 and MSH6, it does induce their phosphorylation and nuclear translocation, indicating post-translational regulatory mechanisms. nih.gov In contrast, the MMR-associated proteins MLH1 and PMS2 have been shown to be induced at both the mRNA and protein levels in response to other DNA damaging agents. nih.gov

In studies on the cellular response to MNNG, RT-PCR has been employed to investigate the transcriptional regulation of specific genes. For example, following MNNG treatment, the mRNA levels of the p21 protein were found to be moderately increased, which ruled out transcriptional down-regulation as the cause of the observed decrease in p21 protein levels. nih.gov

Table 1: Gene Expression Changes in Response to MNNG

| Cell Line | Method | Gene | Regulation |

|---|---|---|---|

| Human Keratinocytes (RHEK-1) | cDNA Microarray | Oncogenes, Cell Cycle Regulators | Overexpressed |

| Human Keratinocytes (RHEK-1) | cDNA Microarray | DNA Repair Enzymes, Transformation/Metastasis Inhibitors | Suppressed |

| Human Cells | Promoter Studies | REV3L (Polζ subunit) | Activated |

| HeLa, U2OS | RT-PCR | p21 | Moderately Increased |

Proteomic Analysis (e.g., 2D-PAGE, Mass Spectrometry)

Proteomic analysis provides a global view of the changes in protein expression and modification within a cell following exposure to MNNG. Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with mass spectrometry (MS) is a powerful technique to separate and identify proteins that are differentially expressed in response to MNNG treatment.

In human amnion FL cells, proteomic studies have revealed significant alterations in the protein profile after MNNG exposure. nih.gov One study identified over 60 proteins that showed significant changes, with 18 protein spots appearing only after MNNG treatment and 13 spots disappearing. nih.gov Furthermore, the levels of another 31 proteins were either increased or decreased. nih.gov

A time-course proteomic study in human amniotic epithelial cells treated with MNNG identified 70 differentially expressed proteins at 3, 12, and 24 hours post-exposure. acs.orgnih.gov These proteins are involved in a wide array of cellular processes, including protein biosynthesis and the Ran GTPase system. acs.orgnih.gov Network analysis of these proteins has suggested a central role for certain key regulators in different cellular pathways. acs.orgnih.gov

Table 2: Proteomic Changes in Human Amnion FL Cells Treated with MNNG

| Protein Change | Number of Proteins |

|---|---|

| Appeared after treatment | 18 |

| Disappeared after treatment | 13 |

| Increased or Decreased | 31 |

| Total Proteins with Significant Changes | >60 |

Single-Cell Lineage Tracking for Spatiotemporal Analysis

While direct studies employing single-cell lineage tracking to investigate the specific effects of MNNG are not yet prevalent in the literature, this cutting-edge technique holds immense potential for future research in this area. Single-cell lineage tracing allows for the reconstruction of cell family trees and the simultaneous analysis of molecular information, such as transcriptomes, from individual cells. researchgate.netbiorxiv.orgnih.govspringernature.com This provides an unprecedented opportunity to understand the spatiotemporal dynamics of MNNG-induced mutagenesis and carcinogenesis.

The methodology often involves "barcoding" cells with unique genetic markers, which are then passed on to their progeny. By sequencing these barcodes in individual cells at a later time point, along with their RNA, researchers can trace the lineage of each cell and correlate it with its gene expression profile. researchgate.netnih.gov CRISPR-Cas9 technology has been instrumental in developing sophisticated barcoding strategies. biorxiv.org

In the context of MNNG research, single-cell lineage tracing could be used to:

Track the clonal evolution of cells with MNNG-induced mutations.

Identify the emergence of pre-cancerous and cancerous cell lineages over time.

Understand how the cellular microenvironment influences the fate of MNNG-damaged cells.

Correlate specific gene expression signatures with the survival and proliferation of cells that have acquired MNNG-induced mutations.

The application of single-cell lineage tracing to study the consequences of exposure to DNA damaging agents like MNNG would provide a dynamic view of the carcinogenic process, from the initial DNA lesion to the development of a malignant tumor.

Immunoprecipitation and Western Blotting for Protein-Protein Interactions

Immunoprecipitation and Western blotting are fundamental techniques used to study protein expression and protein-protein interactions, which are critical for understanding the cellular signaling pathways activated in response to MNNG.

Western blotting is used to detect and quantify specific proteins in a sample. For instance, in response to MNNG treatment, Western blot analysis has revealed a rapid degradation of the p21 protein in HeLa and U2OS cells. nih.gov This technique was also used to show that this degradation is dependent on the proteasome. nih.gov